molecular formula C9H16N2O2 B8766608 1-(Oxan-4-yl)piperazin-2-one

1-(Oxan-4-yl)piperazin-2-one

Cat. No.: B8766608
M. Wt: 184.24 g/mol
InChI Key: DSOLFSSRDLXUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxan-4-yl)piperazin-2-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tetrahydro-pyran ring fused to a piperazine ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 1-(Oxan-4-yl)piperazin-2-one typically involves the reaction of tetrahydro-pyran derivatives with piperazine. One common method involves the use of N-Methoxy-N-Methyltetrahydropyran-4-carboxamide and Methylmagnesium Bromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Oxan-4-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include strong acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Oxan-4-yl)piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Oxan-4-yl)piperazin-2-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(oxan-4-yl)piperazin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-7-10-3-4-11(9)8-1-5-13-6-2-8/h8,10H,1-7H2

InChI Key

DSOLFSSRDLXUTP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2CCNCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of [2-(tetrahydro-pyran-4-ylamino)-ethyl]-carbamic acid tert-butyl ester (6.60 g, 27.0 mmol) in DCM (100 mL) was added triethylamine (11.3 mL, 81.1 mmol) followed by chloroacetyl chloride (3.64 g, 32.4 mmol) dropwise. The reaction mixture was stirred at RT for 24 h, then partitioned between DCM and saturated NaHCO3 aqueous solution. The organic layer was isolated, dried (Na2SO4) and concentrated in vacuo. To a solution of the resulting residue in THF (50 mL) was added sodium hydride (60% in mineral oil) (1.62 g, 40.6 mmol). The reaction mixture was stirred at RT for 20 h, then partitioned between DCM and water. The organic layer was dried (Na2SO4) and concentrated in vacuo to yield an orange residue. The residue (7.66 g, 27.0 mmol) was dissolved in dichloromethane (15 mL) and TFA (15 mL) was added. The resulting solution was stirred at RT for 4 h before being concentrated in vacuo. The resultant residue was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as yellow oil (4.26 g, 86%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
residue
Quantity
7.66 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Quantity
1.62 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.